molecular formula C8H3ClN2S B2797949 4-Chloro-2-cyanophenylisothiocyanate CAS No. 104615-78-3

4-Chloro-2-cyanophenylisothiocyanate

Cat. No. B2797949
CAS RN: 104615-78-3
M. Wt: 194.64
InChI Key: XJVKXLHNCRNMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-cyanophenylisothiocyanate is a chemical compound that has gained much attention in recent years due to its unique physical and chemical properties, as well as its potential implications in various fields of research and industry. It is a biochemical used for proteomics research .

Scientific Research Applications

Thietanium Ion Formation in Mutagenic Studies

Research involving the formation of thietanium ions from mutagenic substances illustrates the chemical reactivity and potential mutagenicity of chloro-substituted compounds. For example, the study by L. Jolivette et al. (1998) explores the formation of thietanium ions from a direct-acting mutagen, highlighting the significance of such compounds in mutagenicity and carcinogenicity studies L. Jolivette, A. Kende, M. W. Anders, 1998.

Synthesis and Properties of Liquid Crystal Compounds

The synthesis and characterization of liquid crystal (LC) compounds based on substituted phenyl cores, as discussed by J. Herman et al. (2017), provide insight into the impact of core substitution on the birefringence, mesomorphic, and dielectric properties of LC compounds. This research indicates the versatility of chloro-cyanophenylisothiocyanate derivatives in modifying liquid crystal materials for improved performance J. Herman, P. Harmata, O. Strzeżysz, M. Czerwiński, S. Urban, P. Kula, 2017.

Anticancer Properties of Thiocarbamide Derivatives

The experimental and theoretical exploration of the molecular structure and anticancer properties of thiocarbamide derivatives by S. Pandey et al. (2019) is relevant for understanding how chloro-cyanophenylisothiocyanate derivatives could be utilized in designing compounds with potential therapeutic applications. This study provides a foundation for further research into the anticancer activities of similar compounds S. Pandey, Seema Pratap, M. Tiwari, G. Marverti, J. Jasinski, 2019.

Photophysical Properties and Photoinitiation Activity

The study on photophysical properties and photoinitiation activity of novel 1-chloro-substituted thioxanthone derivatives by N. Allen et al. (1999) demonstrates the significance of chloro-cyanophenylisothiocyanate derivatives in photopolymerization processes. This research shows how structural modifications can influence the photophysical behavior and efficiency of compounds in initiating polymerization under light N. Allen, Nik G. Salleh, M. Edge, M. Shah, C. Ley, F. Morlet‐Savary, J. Fouassier, F. Catalina, Arthur Green, S. Navaratnam, B. Parsons, 1999.

Safety and Hazards

The safety data sheet (SDS) for 4-Chloro-2-cyanophenylisothiocyanate can be viewed and downloaded for free at Echemi.com . The SDS contains information about the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

5-chloro-2-isothiocyanatobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2S/c9-7-1-2-8(11-5-12)6(3-7)4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVKXLHNCRNMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyanophenylisothiocyanate

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